2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques provide detailed information about the molecular structure of the compound, including the types of atoms present, their arrangement, and the types of chemical bonds between them.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For example, the synthesis of 2-((2-((4-Chlorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethan-1-one involved a series of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point of 2-((2-((4-Chlorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethan-1-one was found to be 135–138 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-18-16(23)13-21-9-11-22(12-10-21)17-19-8-7-15(20-17)14-5-3-4-6-14/h7-8,14H,2-6,9-13H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOMFPCOMEAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCN(CC1)C2=NC=CC(=N2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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